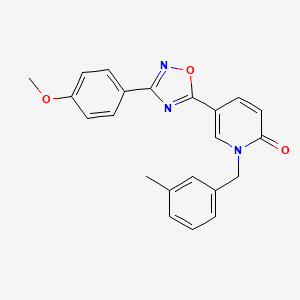
5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3 |
| Molecular Weight | 393.44 g/mol |
| LogP | 2.4056 |
| Polar Surface Area | 68.293 Ų |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including the compound . The IC50 values (the concentration required to inhibit cell growth by 50%) for various oxadiazole compounds against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicate promising activity:
- MCF-7 : IC50 values ranged from 0.12 to 2.78 µM , suggesting significant cytotoxic effects.
- A549 : Similar trends were observed, with compounds exhibiting comparable potency to established chemotherapeutics like doxorubicin .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis through various pathways:
- p53 Activation : Studies indicate that these compounds may enhance p53 expression levels, leading to increased apoptosis in cancer cells .
- Caspase Activation : The cleavage of caspase-3 has been observed in treated cells, further confirming the apoptotic pathway activation .
Antimicrobial Activity
In addition to anticancer properties, the compound also exhibits antimicrobial activity. Research into related oxadiazole derivatives has shown effectiveness against various bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens.
- Results : Compounds demonstrated significant antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating a series of oxadiazole derivatives found that modifications in the phenyl ring could enhance biological activity. The presence of electron-donating or withdrawing groups significantly affected the cytotoxicity against MCF-7 cells .
- Molecular Docking Studies : Docking simulations revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer progression, indicating potential for therapeutic development .
- Clinical Relevance : Some derivatives are currently undergoing clinical trials for their efficacy in treating various cancers, showcasing their potential as novel therapeutic agents .
属性
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15-4-3-5-16(12-15)13-25-14-18(8-11-20(25)26)22-23-21(24-28-22)17-6-9-19(27-2)10-7-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCQVADVJIZRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














